Boiling Point Distinction vs. Regioisomeric Analogs (1,4- and 1,3-Dimethoxy Patterns)
The boiling point of 4-(2-chloroethyl)-1,2-dimethoxybenzene (280.2°C at 760 mmHg) is intermediate between its 1,3- and 1,4-dimethoxy regioisomers. The 1,3-isomer boils at 275.7°C, a difference of -4.5°C, while the 1,4-isomer boils at 288.6°C, a difference of +8.4°C . This 13.1°C spread across isomers demonstrates that the substitution pattern on the aromatic ring significantly impacts intermolecular forces, affecting purification by distillation and gas chromatographic retention times. While all three isomers share the same density (1.104 g/cm³), their volatility differs, which can influence recovery during solvent removal and purification [1].
| Evidence Dimension | Boiling Point (at 760 mmHg) |
|---|---|
| Target Compound Data | 280.2°C |
| Comparator Or Baseline | 2-(2-Chloroethyl)-1,3-dimethoxybenzene (275.7°C); 2-(2-Chloroethyl)-1,4-dimethoxybenzene (288.6°C) |
| Quantified Difference | -4.5°C vs. 1,3-isomer; +8.4°C vs. 1,4-isomer; 13.1°C spread across regioisomers |
| Conditions | Computed/predicted boiling points at 760 mmHg atmospheric pressure |
Why This Matters
For procurement, the specific boiling point dictates distillation parameters, stability during concentration, and the potential for azeotrope formation, making regioisomer substitution risky for established synthetic protocols.
- [1] ChemSrc. 4-(2-chloroethyl)-1,2-dimethoxybenzene. CAS 27160-08-3. Accessed 2026. View Source
